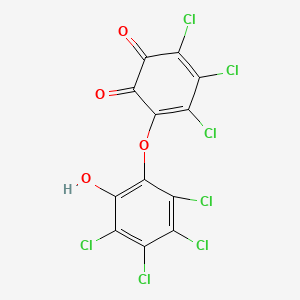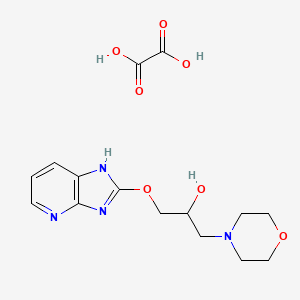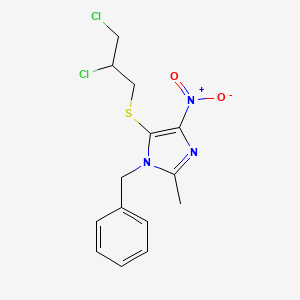
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes a sulfonate group, an ethoxybenzene moiety, and a dihydro-dioxo-anthracene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate involves multiple steps, starting with the preparation of the anthracene core. The key steps include:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Dihydro-Dioxo Groups: The dihydro-dioxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Trimethylcyclohexyl Group: The trimethylcyclohexyl group is attached via a nucleophilic substitution reaction, typically using a cyclohexylamine derivative.
Sulfonation and Ethoxylation: The final steps involve sulfonation using sulfur trioxide or chlorosulfonic acid, followed by ethoxylation using ethylene oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the anthracene core and other intermediates.
Continuous Flow Reactions: Use of continuous flow reactors to ensure efficient and consistent production.
Purification and Crystallization: Purification through recrystallization and chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydro-dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the ethoxybenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Modified ethoxybenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a staining agent.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism involves:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription processes.
Signal Transduction: Modulation of signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid,5-[[9,10-dihydro-9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]-1-anthracenyl]amino]-2-ethoxy-,sodium salt .
- 2-[(4-hydroxy-9,10-dioxo-1-anthracenyl)amino]benzoic acid .
- Benzoic acid,4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-,butyl ester .
Uniqueness
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.
Eigenschaften
CAS-Nummer |
79135-79-8 |
|---|---|
Molekularformel |
C31H33N2NaO6S |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C31H34N2O6S.Na/c1-5-39-25-13-10-19(15-26(25)40(36,37)38)32-23-11-12-24(33-20-14-18(2)16-31(3,4)17-20)28-27(23)29(34)21-8-6-7-9-22(21)30(28)35;/h6-13,15,18,20,32-33H,5,14,16-17H2,1-4H3,(H,36,37,38);/q;+1/p-1 |
InChI-Schlüssel |
ILMFZRGAFXBIQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




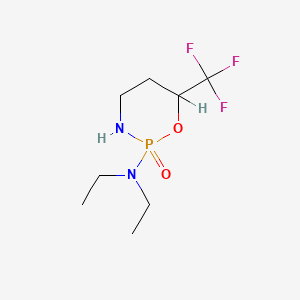
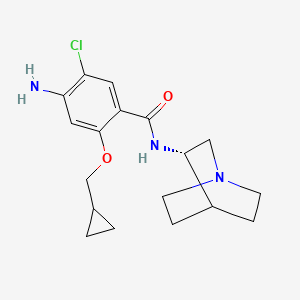
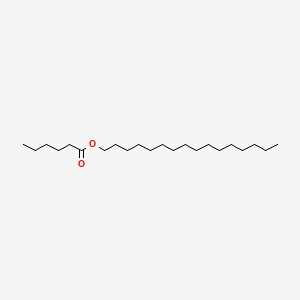
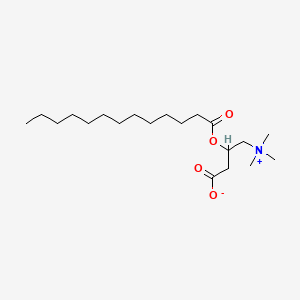

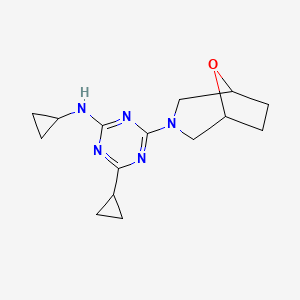
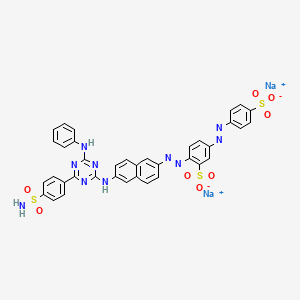
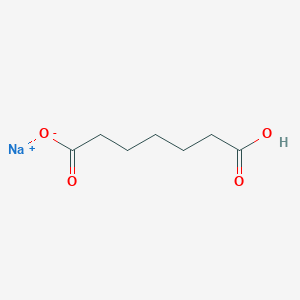
![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
